molecular formula C10H12BrClOZn B14878562 (4-n-Butyloxy-3-chlorophenyl)Zinc bromide

(4-n-Butyloxy-3-chlorophenyl)Zinc bromide

Cat. No.: B14878562
M. Wt: 328.9 g/mol
InChI Key: LKWFVZHEWNCQOT-UHFFFAOYSA-M
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Description

(4-n-butyloxy-3-chlorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-n-butyloxy-3-chlorophenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-chlorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4-n-butyloxy-3-chlorophenyl) bromide+Zn(4-n-butyloxy-3-chlorophenyl)zinc bromide\text{(4-n-butyloxy-3-chlorophenyl) bromide} + \text{Zn} \rightarrow \text{this compound} (4-n-butyloxy-3-chlorophenyl) bromide+Zn→(4-n-butyloxy-3-chlorophenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-n-butyloxy-3-chlorophenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can participate in reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution reactions: Formation of new carbon-carbon bonds, leading to complex organic molecules.

    Oxidation reactions: Formation of alcohols, ketones, or carboxylic acids.

    Reduction reactions: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-n-butyloxy-3-chlorophenyl)zinc bromide is used as a reagent for forming carbon-carbon bonds in complex organic synthesis. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.

Medicine

In medicinal chemistry, it is employed in the synthesis of drug candidates, enabling the creation of novel therapeutic agents.

Industry

Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications.

Mechanism of Action

The mechanism of action of (4-n-butyloxy-3-chlorophenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the carbon atom, enhancing its nucleophilicity and facilitating the attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-n-butylphenyl)zinc bromide
  • (3-chlorophenyl)zinc bromide
  • (4-methoxyphenyl)zinc bromide

Uniqueness

(4-n-butyloxy-3-chlorophenyl)zinc bromide is unique due to the presence of both butyloxy and chloro substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H12BrClOZn

Molecular Weight

328.9 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-2-chlorobenzene-4-ide

InChI

InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h5-7H,2-3,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LKWFVZHEWNCQOT-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

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